m-PEG9-NHS ester
Overview
Description
M-PEG9-NHS ester is a PEG linker containing an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of m-PEG9-NHS ester involves the use of an NHS ester linker, which can be used to label primary amines bearing biomolecules . The mPEG modification increases the aqueous solubility of the resulting compound .Molecular Structure Analysis
The molecular structure of m-PEG9-NHS ester is represented by the chemical formula C24H43NO13 . It has a molecular weight of 553.6 .Chemical Reactions Analysis
The NHS ester in m-PEG9-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This makes it a versatile tool in protein biology methods .Physical And Chemical Properties Analysis
M-PEG9-NHS ester has a chemical formula of C24H43NO13 and a molecular weight of 553.6 . It is soluble in DMSO, DCM, and DMF .Scientific Research Applications
Bioactive Hydrogels and Regenerative Medicine
m-PEG9-NHS ester is utilized in the creation of bioactive hydrogels, particularly for regenerative medicine applications. One study demonstrated its use in functionalizing bioactive factors for incorporation into poly(ethylene glycol) (PEG) hydrogels. This application is crucial in controlling bioactivity and enhancing cell-material interactions, which is beneficial for tissue engineering and wound healing (Browning et al., 2013).
Drug Delivery Systems
In the field of drug delivery, m-PEG9-NHS ester plays a vital role in PEGylation, a process of attaching PEG chains to drugs or biologically active molecules. This modification enhances the bioavailability and reduces immunogenicity of therapeutic agents, as explored in a study by Crafts et al., 2016. This application is significant for developing more efficient and less immunogenic drug delivery systems (Crafts et al., 2016).
Injectable Hydrogels for Biomedical Applications
m-PEG9-NHS ester is used in the development of injectable hydrogels with dual redox responsive properties. A study by Gong et al. highlighted its application in designing hydrogels that can encapsulate and release drugs in a controlled manner. This property is especially advantageous for targeted drug delivery and stimuli-responsive release in various biomedical fields (Gong et al., 2017).
Hydrogels for Cell Encapsulation and Implantation
Another application of m-PEG9-NHS ester is in the formation of hydrogels through oxo-ester mediated chemical ligation. This technique is used for in-vitro cell encapsulation and in-vivo implantation, providing a promising strategy for hydrogel cross-linking in biological contexts. Such hydrogels are relevant for applications in tissue repair and drug delivery (Strehin et al., 2013).
Peptide and Protein Functionalization
m-PEG9-NHS ester is also employed in the functionalization of peptides and proteins. Silva et al. discussed its use in amino-sulfhydryl stapling, enabling selective modifications of peptides and proteins. This method has potential applications in the design of functional bioconjugates for therapeutic and diagnostic purposes (Silva et al., 2021).
Nanohydrogels for Cancer Therapy
In cancer therapy, m-PEG9-NHS ester has been used to develop pH-responsive nanohydrogels for the delivery of anticancer drugs. Farzanfar et al. demonstrated the use of these nanohydrogels in effectively loading and releasing methotrexate, indicating their potential as efficient carriers for cancer treatment (Farzanfar et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNXKFXTQIHOCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG9-NHS ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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